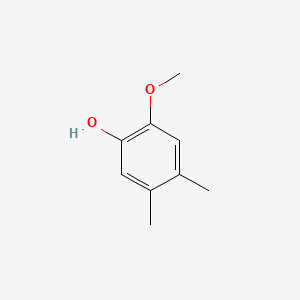

2-Methoxy-4,5-dimethylphenol

Description

General Overview of Phenolic Compounds in Organic and Natural Products Chemistry

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic hydrocarbon ring. britannica.comwikipedia.org This structural motif imparts unique chemical properties that make them ubiquitous in both industrial and natural settings. wikipedia.org In organic chemistry, phenols serve as versatile intermediates for the synthesis of a wide array of more complex molecules, including plastics, dyes, and pharmaceuticals. britannica.comwisdomlib.org For instance, phenol (B47542) itself is a precursor to materials like Bakelite and drugs such as aspirin. britannica.comwikipedia.org

In the realm of natural products, phenolic compounds are synthesized by plants and microorganisms as secondary metabolites. acs.orgmdpi.com These compounds play crucial roles in the organism's defense mechanisms against pathogens, insects, and UV radiation. wikipedia.org They are found in a variety of foods and beverages, including fruits, vegetables, and tea, contributing to their flavor, color, and antioxidant properties. acs.orgnih.gov The diverse family of naturally occurring phenols includes flavonoids, stilbenes, and lignans. acs.org The biological activities of these compounds, such as their antioxidant and anti-inflammatory effects, are a subject of intensive research. mdpi.comnih.gov

Importance of Specific Substitution Patterns in Phenolic Chemical Space

The chemical properties and biological activity of phenolic compounds are highly dependent on the nature and position of substituent groups on the aromatic ring. nih.govresearchgate.net These substituents can significantly alter the electron density of the aromatic ring, thereby influencing the acidity of the hydroxyl group, the compound's reactivity in electrophilic aromatic substitution reactions, and its interaction with biological targets. britannica.commdpi.com

Electron-donating groups, such as alkyl (-CH3) and methoxy (B1213986) (-OCH3) groups, increase the electron density of the aromatic ring, which can enhance reactivity in certain reactions. mdpi.com Conversely, electron-withdrawing groups, like nitro (-NO2) or carboxyl (-COOH) groups, decrease the electron density. mdpi.com The position of these substituents (ortho, meta, or para relative to the hydroxyl group) is also critical. For example, the antioxidant activity of phenolic compounds is often influenced by the number and position of hydroxyl groups. nih.gov Multiple hydroxyl groups, particularly in the ortho or para positions, can increase radical scavenging activity. nih.govencyclopedia.pub The specific substitution pattern ultimately dictates the compound's solubility, stability, reactivity, and biological function. researchgate.net

Research Landscape and Gaps Pertaining to 2-Methoxy-4,5-dimethylphenol

The research landscape for many substituted phenols is extensive, with numerous studies on their synthesis, reactivity, and applications. However, a specific focus on this compound reveals a significant gap in the scientific literature. While its existence is noted in chemical databases and by commercial suppliers bldpharm.com, detailed studies on its synthesis, characterization, and potential applications are sparse.

Much of the available information on related compounds focuses on isomers with different substitution patterns, such as 2-methoxy-4-methylphenol (B1669609) (creosol) chemicalbook.comsigmaaldrich.com and various dimethylphenols (xylenols). chemicalbook.comhmdb.ca For instance, 2-methoxy-4-methylphenol is known for its characteristic sweet and spicy aroma and has been studied for its potential as a biofuel candidate and its role as an anti-inflammatory compound. chemicalbook.com Similarly, 2,5-dimethylphenol (B165462) is an important industrial intermediate for antioxidants and engineering resins. chemicalbook.com

The lack of dedicated research on this compound presents an opportunity for further investigation. Based on the principles of structure-activity relationships in phenolic compounds, it can be hypothesized that the presence of two methyl groups and a methoxy group would influence its properties. The methyl groups are electron-donating, and the methoxy group can also donate electron density through resonance, potentially affecting its antioxidant capacity and reactivity. However, without specific experimental data, its precise chemical and biological profile remains largely unexplored. Future research could focus on its synthesis, spectroscopic characterization, and evaluation of its biological activities, such as antioxidant or antimicrobial properties, to fill this knowledge gap.

Data on this compound and Related Compounds

| Property | This compound | 2-Methoxy-4-methylphenol (Creosol) | 2,5-Dimethylphenol (p-Xylenol) |

| CAS Number | 7771-25-7 bldpharm.com | 93-51-6 chemicalbook.com | 95-87-4 chemicalbook.com |

| Molecular Formula | C9H12O2 | C8H10O2 sigmaaldrich.com | C8H10O chemicalbook.com |

| Molecular Weight | 152.19 g/mol | 138.16 g/mol sigmaaldrich.com | 122.16 g/mol |

| Appearance | - | Clear colorless to slightly yellow liquid or solid chemicalbook.com | Colorless solid or oily liquid google.com |

| Boiling Point | - | 221-222 °C sigmaaldrich.com | 212 °C chemicalbook.com |

| Melting Point | - | 5 °C sigmaaldrich.com | 74-76 °C |

| Solubility | - | Very slightly soluble in water, soluble in alcohol and oils. chemicalbook.com | - |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSZEAHMTQHSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70228335 | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7771-25-7 | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007771257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-methoxy-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70228335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIMETHYL-2-METHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2786CBQ1UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 4,5 Dimethylphenol and Analogues

Established Synthetic Routes to 2-Methoxy-4,5-dimethylphenol Core Structure

The creation of the this compound scaffold can be achieved through various synthetic methodologies, ranging from direct modifications of closely related precursors to more complex multi-step sequences starting from basic building blocks.

Precursor-Based Synthesis Strategies

The synthesis of the this compound core often begins with structurally similar molecules that can be chemically modified. One common strategy involves the methylation of corresponding catechols or the reduction of vanillin (B372448) derivatives. For instance, the related compound 2-methoxy-4-methylphenol (B1669609) (p-Creosol) can be prepared by the methylation of homopyrocatechin using dimethyl sulfate (B86663) and an alkali, or through the hydrogenation of vanillin. chemicalbook.com Another approach involves the catalytic transfer hydrodeoxygenation of vanillin using stable, cost-effective nickel nanoparticles supported on montmorillonite (B579905) (MMT) clay to produce 2-methoxy-4-methylphenol. chemicalbook.com

Similarly, the synthesis of 2,5-dimethylphenol (B165462) has been achieved from 2,5-dimethylfuran (B142691) through a reaction with acetylene (B1199291) in the presence of a gold(I) complex catalyst. google.com Another method involves using 2,5-dimethyl benzene (B151609) sulfonic acid as a raw material with supercritical distilled water as the reaction medium and sodium hydroxide (B78521) as a catalyst to produce 2,5-dimethylphenol, a process noted for reducing environmental pollution. google.com These strategies, applied to appropriately substituted precursors, represent viable pathways to the this compound structure.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis provides the flexibility to construct the this compound molecule from simpler, more readily available starting materials. These routes involve a sequence of reactions that build the carbon skeleton and introduce the required functional groups step-by-step.

An example of a multi-step approach is the Friedel-Crafts acylation, a widely used method for synthesizing aryl ketones. For instance, 1-(2-Methoxy-4,5-dimethylphenyl)ethanone is synthesized via the Friedel-Crafts acylation of a corresponding dimethyl-substituted methoxybenzene. This ketone can then potentially be converted to the target phenol (B47542) through subsequent reactions.

Designing a multi-step pathway requires a systematic approach, often working backward from the target molecule. savemyexams.com Key reactions in such a sequence might include electrophilic aromatic substitution to install groups on the benzene ring, followed by functional group interconversions to achieve the desired methoxy (B1213986), hydroxyl, and methyl substituents. savemyexams.com For example, a synthesis might start with a simple dimethylbenzene, followed by nitration, reduction to an amine, diazotization to a hydroxyl group, and finally, methylation to introduce the methoxy group, with the specific sequence tailored to ensure correct regiochemistry.

Derivatization Reactions and Functional Group Transformations

The phenolic hydroxyl and aromatic ring of this compound and its analogues are reactive sites for various chemical transformations. These derivatization reactions are crucial for creating a diverse range of molecules with tailored electronic and structural properties.

Formation of Schiff Bases from Aldehyde Precursors (e.g., Synthesis from vanillin and p-anisidine (B42471) via the stirrer method)

Schiff bases, characterized by an imine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.com An analogue of a this compound derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, is synthesized from the aldehyde precursor vanillin and p-anisidine.

One effective and environmentally conscious approach is the stirrer method using water as a solvent. atlantis-press.com In a typical procedure, vanillin is reacted with p-anisidine in water, and the mixture is stirred for approximately 30 minutes. atlantis-press.com This method results in a high yield of the Schiff base product. atlantis-press.comresearchgate.net The resulting compound, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, is a greenish-gray solid with a melting point between 128-130 °C. atlantis-press.comresearchgate.net Characterization using Fourier-transform infrared spectroscopy (FTIR) confirms the formation of the imine group with a characteristic absorption peak around 1590-1591 cm⁻¹. atlantis-press.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis shows a single peak, confirming the purity of the product with a molecular ion (m/z) of 257. atlantis-press.comresearchgate.net

Table 1: Synthesis and Properties of 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Vanillin, p-Anisidine | atlantis-press.com |

| Method | Stirrer Method (in water) | atlantis-press.com |

| Reaction Time | 30 minutes | atlantis-press.com |

| Yield | 95% | atlantis-press.comresearchgate.net |

| Appearance | Greenish-gray solid | atlantis-press.comresearchgate.net |

| Melting Point | 128-130 °C | atlantis-press.comresearchgate.net |

| FTIR (Imine Peak) | 1590-1591 cm⁻¹ | atlantis-press.comresearchgate.net |

Mannich Base Synthesis from Substituted Phenols (e.g., utilizing 3,4-dimethylphenol (B119073) as a starting material)

The Mannich reaction is a one-pot, three-component reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, which is widely used to synthesize aminoalkyl-substituted compounds known as Mannich bases. beilstein-journals.org Substituted phenols, such as 3,4-dimethylphenol, are excellent starting materials for this reaction. nih.govtandfonline.com

Novel phenolic Mannich bases can be synthesized in high yields from 3,4-dimethylphenol, formaldehyde, and various amines. nih.govtandfonline.com Modern techniques, such as microwave-assisted synthesis, offer an efficient, solvent-free, and rapid method for this transformation, often resulting in excellent product yields. tubitak.gov.trtandfonline.com For example, reacting 3,4-dimethylphenol with formaldehyde and different amines under microwave irradiation produces a series of Mannich bases. tandfonline.com The products are then characterized by spectral methods (IR, ¹H NMR, ¹³C NMR) and elemental analysis to confirm their structures. nih.govtandfonline.com

Table 2: Examples of Mannich Bases Synthesized from 3,4-Dimethylphenol

| Amine Used | Product Name | Reaction Time (Microwave) | Yield | Appearance | Reference |

|---|---|---|---|---|---|

| Dimethylamine | 2-((dimethylamino)methyl)-4,5-dimethylphenol | 15 min | 90% | White solid | tandfonline.com |

| Diethylamine | 2-((diethylamino)methyl)-4,5-dimethylphenol | 35 min | 89% | Brown oil | tandfonline.com |

Etherification and Esterification Strategies

Etherification and esterification are fundamental functional group transformations that target the hydroxyl group of phenols. These reactions are used to modify the properties of the parent molecule.

Etherification involves converting the phenolic hydroxyl group into an ether. Traditional methods often involve reacting the phenol with an alkylating agent. For example, the synthesis of 4-(ethoxymethyl)-2,6-dimethylphenol (B14619189) can be achieved by reacting 4-(hydroxymethyl)-2,6-dimethylphenol (B1347631) with ethanol (B145695) in the presence of a sulfuric acid catalyst under reflux conditions. smolecule.com Another route is the Friedel-Crafts alkylation of 2,6-dimethylphenol (B121312) with ethylating agents using an aluminum chloride catalyst. smolecule.com

Esterification of phenols, particularly sterically hindered ones, can be challenging and may require specific activating reagents. A versatile method for the esterification of carboxylic acids with phenols under neutral and mild conditions involves using triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP). chem-soc.si This method is effective even for sterically hindered phenols like 2,6-dimethylphenol, which can be reacted with acids such as 4-nitrobenzoic acid to produce the corresponding ester in good yield within a short reaction time. chem-soc.si This approach avoids harsh conditions and the need to remove water, which is a common issue in traditional Fischer esterification. chem-soc.si

Oxidation and Reduction Pathways

The oxidation and reduction of substituted phenols like this compound are fundamental transformations that can lead to a variety of valuable products. The reactivity of the phenolic ring is significantly influenced by the nature and position of its substituents.

Oxidation Pathways:

The oxidation of phenols can proceed via different mechanisms, often involving the formation of phenoxy radicals. The presence of electron-donating groups, such as methoxy and methyl groups, on the aromatic ring of this compound, activates it towards oxidation. The oxidation of related dimethylphenols can provide insight into potential reaction pathways. For instance, the oxidation of 2,5-dimethylphenol with an oxidizing agent like 2-iodoxybenzoic acid (SIBX) can yield a mixture of a dimeric product and 3,6-dimethyl-1,2-benzoquinone. umich.edu Similarly, the oxidation of 2,6-dimethylphenol under the same conditions can lead to the formation of a dimeric dione (B5365651). umich.edu

These reactions suggest that the oxidation of this compound could lead to quinone-type structures or dimeric compounds formed through C-C or C-O coupling of intermediate phenoxy radicals. The specific outcome would depend on the oxidant used and the reaction conditions. The oxidation of phenols can also be achieved using enzymatic catalysts like peroxidases or through electrochemical methods. scispace.comrsc.org The kinetics of inhibition of autoxidation by various phenols, including 2,6-di-t-butyl-4-methylphenol, have been studied, highlighting the role of phenoxy radicals in these processes. researchgate.net

Reduction Pathways:

Reduction reactions involving substituted phenols often target functional groups on the aromatic ring or side chains, rather than the phenol moiety itself under typical conditions. For example, a common reduction pathway for phenol derivatives involves the conversion of a nitro group to an amino group. In the synthesis of 2-amino-3,5-dimethylphenol, the precursor 2-nitro-3,5-dimethylphenol is reduced using methods like catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with iron powder in acidic conditions.

Another relevant example is the synthesis of 4-methoxy-2:6-dimethylaniline from 3:5-dimethylphenol. This multi-step process involves coupling with a diazonium salt, methylation of the hydroxyl group to a methoxy group, and subsequent reduction of the resulting azo compound using hydrogen and a Raney nickel catalyst. scispace.com This illustrates a pathway where a functional group is introduced and then reduced to yield an aniline (B41778) derivative, a transformation that could be adapted for derivatives of this compound.

| Reaction Type | Substrate Analogue | Reagents/Conditions | Major Product(s) |

| Oxidation | 2,5-dimethylphenol | SIBX | Dimer and 3,6-dimethyl-1,2-benzoquinone umich.edu |

| Oxidation | 2,6-dimethylphenol | SIBX | Dimeric dione umich.edu |

| Reduction | 2-nitro-3,5-dimethylphenol | Catalytic hydrogenation (Pd/C, H₂) | 2-Amino-3,5-dimethylphenol |

| Reduction | 4-Methoxy-2:6-dimethyl-azobenzene | Hydrogen, Raney nickel | 4-Methoxy-2:6-dimethylaniline scispace.com |

Catalytic and Green Chemistry Approaches in Synthesis (e.g., Supercritical Water Methods for 2,5-dimethylphenol)

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in chemistry. For the synthesis of phenols and their derivatives, green chemistry approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A notable example of a green chemistry approach is the synthesis of 2,5-dimethylphenol using supercritical water (SCW). google.com Supercritical water, which exists at temperatures and pressures above its critical point (374 °C, 22.1 MPa), acts as an excellent reaction medium that can replace traditional organic solvents. This method offers several advantages, including reduced reaction times, simplified process flow, and the elimination of hazardous waste products. google.com

In a patented process, 2,5-dimethylphenol is synthesized from 2,5-dimethylbenzenesulfonic acid in supercritical water. google.com The reaction uses sodium hydroxide as a catalyst and oxygen as an oxidant. The oxidative hydrolysis occurs rapidly, within 5 to 30 seconds, at temperatures ranging from 360 to 470 °C and pressures exceeding 21.5 MPa. After the reaction, the pressure is released, and the mixture is cooled, causing the crude 2,5-dimethylphenol to precipitate. Subsequent purification via ethanol recrystallization and vacuum drying yields a product with a purity of over 99%. This process fundamentally addresses environmental pollution concerns associated with traditional phenol synthesis methods. google.com

The use of supercritical fluids is not limited to water. Supercritical methanol (B129727) has been employed in the catalytic depolymerization of lignin (B12514952), a complex polymer rich in phenolic structures, to produce valuable aromatic compounds. rsc.org Furthermore, non-catalytic permethylation of catechol derivatives has been achieved in subcritical and supercritical water, demonstrating the potential of these methods for modifying phenolic compounds without the need for traditional acid or metal catalysts. kochi-tech.ac.jp These examples highlight a broader trend towards using green and catalytic methods for the synthesis and modification of phenolic compounds, which could be applicable to the production of this compound and its analogues.

| Method | Substrate | Reaction Medium | Catalyst/Reagents | Conditions | Key Outcome |

| Supercritical Water Oxidation | 2,5-dimethylbenzenesulfonic acid | Supercritical Water | NaOH (catalyst), O₂ (oxidant) | 360–470 °C, ≥ 21.5 MPa | High-purity 2,5-dimethylphenol; Green process with no waste generation google.com |

| Lignin Depolymerization | Lignin | Supercritical Methanol | Copper-doped porous metal oxides | - | Conversion to organic liquids rsc.org |

| Permethylation | Catechol derivatives | Sub- and Supercritical Water | 1,3,5-trioxane (methylating agent) | 350-400 °C | Formation of permethylated catechols without traditional catalysts kochi-tech.ac.jp |

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 4,5 Dimethylphenol

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the chromophoric systems within a molecule. For 2-Methoxy-4,5-dimethylphenol, the primary chromophore is the substituted benzene (B151609) ring. The electronic structure of this aromatic ring, with its delocalized π-electron system, gives rise to characteristic absorption bands in the UV region.

The spectrum is expected to be dominated by π → π* transitions of the aromatic ring. The presence of substituents—a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and two methyl (-CH₃) groups—on the benzene ring significantly influences the position and intensity of these absorption bands. These groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. Both the hydroxyl and methoxy groups are strong activating groups with lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic ring (a +R or +M effect). This electron donation increases the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap for π → π* transitions.

Consequently, a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) is anticipated compared to unsubstituted benzene. The methyl groups also contribute a minor hyperconjugative and inductive effect, further modifying the electronic transitions. The specific λmax values and their corresponding molar absorptivity (ε) would provide a distinct electronic fingerprint for the compound, sensitive to solvent polarity.

Table 1: Illustrative UV-Vis Spectral Data for this compound Note: This table presents expected values for illustrative purposes, as specific experimental data for this compound is not widely published.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent |

|---|---|---|---|

| π → π* | ~270-290 | ~1,500 - 3,000 | Ethanol (B145695) |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural elucidation of this compound in its solid state, revealing detailed information about its molecular geometry and intermolecular interactions.

By irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern, a complete map of electron density can be generated. From this map, the exact coordinates of each atom (carbon, oxygen, and hydrogen) can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, XRD analysis reveals how the molecules pack together in the crystal lattice. It identifies and quantifies intermolecular forces, such as hydrogen bonds, which are expected to be significant for this compound due to the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, potentially forming bonds with the oxygen of the methoxy group or the hydroxyl group of a neighboring molecule. These interactions govern the material's bulk properties, including its melting point and solubility. The analysis would yield the crystal system, space group, and unit cell dimensions, providing a unique crystallographic signature for the compound.

Table 2: Typical Crystallographic Data Obtainable from XRD Analysis Note: This table lists the parameters that would be determined from a single-crystal XRD experiment. The values are placeholders.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.5 |

| b (Å) | Unit cell dimension. | 8.2 |

| c (Å) | Unit cell dimension. | 12.1 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.3 |

| γ (°) | Unit cell angle. | 90 |

| V (ų) | Volume of the unit cell. | 1035 |

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, a DSC scan would clearly indicate its melting point (Tm) as a sharp endothermic peak, providing information on its purity. Other solid-state phase transitions, if any, would also be detectable.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. The onset temperature of decomposition (Tonset) indicates the temperature at which significant mass loss begins. The analysis can also determine the temperature of maximum decomposition rate and the percentage of residual mass at the end of the experiment. The presence of methoxy groups on phenolic compounds has been noted in some studies to potentially influence thermal degradation pathways. researchgate.net When heated to decomposition, phenolic compounds typically emit fumes containing carbon monoxide and carbon dioxide. fishersci.com

Table 3: Illustrative Thermal Analysis Data for this compound Note: This table presents the type of data obtained from DSC and TGA experiments for illustrative purposes.

| Technique | Parameter | Description | Illustrative Value |

|---|---|---|---|

| DSC | Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | 70 - 75 °C |

| TGA | Onset Decomposition (Tonset) | Temperature at which mass loss begins. | > 200 °C |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 4,5 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the electronic structure and predict chemical behavior with a high degree of accuracy.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of molecular systems. dergipark.org.trscispace.commaterialsciencejournal.org

For phenolic compounds, methods like DFT using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311G(d,p) are commonly employed to perform geometry optimization. scispace.comresearchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's behavior. ajchem-a.com

From the optimized molecular structure, several key electronic descriptors can be calculated to quantify the reactivity of 2-Methoxy-4,5-dimethylphenol. These descriptors are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the roles of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO and LUMO : The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. researchgate.net The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.netedu.krd

Ionization Potential (IP) : The energy required to remove an electron from a molecule, which can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). researchgate.netnih.gov A lower IP suggests that the molecule is a better electron donor.

Electron Affinity (EA) : The energy released when a molecule gains an electron, approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net

Chemical Hardness (η) : A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO as η = (ELUMO - EHOMO)/2. edu.krdnih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. edu.krd

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO)/2. researchgate.netnih.gov

These descriptors are crucial for predicting how the molecule will interact with other chemical species.

| Electronic Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Ionization Potential | IP | -EHOMO | Ease of electron removal |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to electronic change |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting ability |

Computational chemistry is highly effective in predicting the most likely sites for chemical reactions. researchgate.net The reaction between phenolic compounds and formaldehyde (B43269) is a classic example of electrophilic aromatic substitution and is fundamental to the production of phenolic resins. semanticscholar.orgusda.gov

Under alkaline conditions, the phenolic hydroxyl group of this compound would deprotonate to form a phenoxide anion. usda.gov Computational studies on similar phenols show that the HOMO of the phenoxide anion is primarily located on the aromatic ring, specifically at the ortho and para positions relative to the hydroxyl group. researchgate.netusda.gov These positions, therefore, bear a partial negative charge and are the most nucleophilic sites. researchgate.net

Formaldehyde's LUMO is located on its carbon atom, which carries a partial positive charge, making it electrophilic. usda.gov The reaction proceeds through the interaction of the phenoxide's HOMO with formaldehyde's LUMO. researchgate.net For this compound, the potential reactive sites are the positions on the aromatic ring that are ortho or para to the hydroxyl group. Given the existing methoxy (B1213986) and methyl substituents, the primary reactive site would be the unsubstituted carbon atom at the C6 position (ortho to the hydroxyl group). Computational models can calculate the atomic charges at each position on the ring, with the most negative sites being the most probable locations for electrophilic attack by formaldehyde. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new or untested compounds. mdpi.com

For phenolic compounds, QSAR models are frequently used to predict antioxidant capacity. nih.govresearchgate.net The antioxidant activity of phenols often involves donating a hydrogen atom or an electron to neutralize free radicals. This process is highly dependent on the electronic properties of the molecule.

Studies on a range of 2-methoxyphenols have shown that electronic descriptors, calculated using quantum chemical methods, can be correlated with their biological activities. nih.gov For instance, a linear relationship has been observed between the anti-DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging activity and the ionization potential (IP) for many 2-methoxyphenols. nih.gov A lower IP value generally corresponds to better radical scavenging activity, as the molecule can more easily donate an electron. nih.gov Other descriptors related to the stability of the resulting phenoxy radical also play a crucial role.

| Biological Activity | Correlated Molecular Descriptor | Relationship |

|---|---|---|

| Antioxidant Capacity (DPPH scavenging) | Ionization Potential (IP) | Activity increases as IP decreases |

| Enzyme Inhibition (e.g., COX-2) | HOMO energy, Electronegativity | Activity is a function of multiple electronic descriptors |

By establishing a statistically significant correlation between molecular descriptors and a specific biological activity, a predictive QSAR model can be developed. These models are valuable for the virtual screening of large libraries of compounds to identify promising candidates for further experimental testing, thereby accelerating the drug discovery and development process. researchgate.netmdpi.com

For the class of 2-methoxyphenols, QSAR models have been developed to predict activities such as cyclooxygenase-2 (COX-2) inhibition. nih.gov By calculating a set of electronic descriptors (HOMO, LUMO, IP, chemical hardness, etc.) for a series of related compounds with known activities, a regression model is built. This model can then be used to predict the COX-2 inhibitory potential of other compounds, including this compound, based solely on its calculated descriptors. The predictive power of these models allows researchers to prioritize the synthesis and testing of compounds with the highest predicted potency. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., interaction with DNA gyrase)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, like an enzyme. rjraap.comnih.gov These in silico methods are fundamental in drug discovery for screening potential inhibitors and elucidating their mechanism of action at the molecular level. rjraap.comacs.org

DNA gyrase is an essential enzyme in bacteria, responsible for managing DNA topology during replication, making it a validated and attractive target for antibacterial agents. rjraap.comnih.gov The enzyme is a tetramer composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit possesses ATPase activity, and its ATP-binding site is a common target for inhibitors. rjraap.comnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. nih.govimist.ma The process involves preparing the 3D structures of both the ligand and the target protein. For a potential inhibitor like this compound, docking into the ATP-binding pocket of the GyrB subunit would be a primary focus. The simulation would identify key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues in the active site. rjraap.com While specific docking studies for this compound with DNA gyrase are not available in the reviewed literature, studies on other inhibitors have identified key residues within the gyrase active site that are critical for binding.

Following docking, molecular dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-protein complex. nih.govbiorxiv.org MD simulations model the atomic-level behavior of the complex over time, providing insights into its dynamic stability, conformational changes, and the persistence of key interactions in a simulated physiological environment. biorxiv.orgresearchgate.net This technique offers a more comprehensive understanding of the complex's stability than the static picture provided by docking alone. biorxiv.org

| Key Residue Category | Example Amino Acids in DNA Gyrase B ATP-binding Site | Potential Interaction Type |

| Hydrogen Bond Donors/Acceptors | Asp81, Lys103 | Hydrogen Bonding |

| Hydrophobic/van der Waals Contacts | Ile86, Ile102 | Hydrophobic Interactions |

| Charged/Polar Residues | Arg84, Glu58 | Electrostatic Interactions, Salt Bridges |

Thermodynamic and Kinetic Studies of Radical Scavenging Mechanisms

Computational chemistry provides critical insights into the antioxidant activity of phenolic compounds like this compound by elucidating the thermodynamics and kinetics of their radical scavenging mechanisms. The primary mechanisms by which phenols neutralize free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to determine the viability of these pathways. researchgate.netacs.org

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where the phenolic hydroxyl group donates its hydrogen atom to a radical. acs.org The thermodynamic feasibility of this pathway is primarily assessed by calculating the O-H Bond Dissociation Enthalpy (BDE). mdpi.com A lower BDE value indicates a weaker O-H bond and a greater propensity for the compound to act as an antioxidant via the HAT mechanism. researchgate.netacs.org

The Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism is a two-step process. It begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. researchgate.net This is followed by the transfer of a proton to the radical anion. The first step is governed by the Ionization Potential (IP), which is the energy required to remove an electron from the antioxidant molecule. researchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is also a two-step process that is particularly relevant in polar solvents. mdpi.comresearchgate.net The phenol (B47542) first deprotonates to form a phenoxide anion, a step characterized by the Proton Affinity (PA) or Proton Dissociation Enthalpy (PDE). researchgate.net In the second step, the phenoxide anion transfers an electron to the radical, which is evaluated by the Electron Transfer Enthalpy (ETE). researchgate.net

The solvent environment plays a critical role in determining the dominant antioxidant mechanism. nih.govresearchgate.net In the gas phase or non-polar solvents, the HAT mechanism is generally favored. researchgate.netnih.gov However, in polar solvents that can support ionization, the SPLET mechanism often becomes the more thermodynamically favorable pathway due to the stabilization of the resulting phenoxide anion. researchgate.netnih.gov Computational studies on 2-methoxyphenols confirm that solvent polarity significantly influences the antioxidant mechanism, with an increasing polarity favoring the SPLET pathway. researchgate.netnih.gov

| Thermodynamic Parameter | Abbreviation | Associated Antioxidant Mechanism | Description |

| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) | Enthalpy change for the homolytic cleavage of the O-H bond. researchgate.net |

| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Energy required to remove an electron from the antioxidant. researchgate.net |

| Proton Dissociation Enthalpy | PDE | Sequential Proton Loss Electron Transfer (SPLET) | Enthalpy change for the deprotonation of the antioxidant. |

| Proton Affinity | PA | Sequential Proton Loss Electron Transfer (SPLET) | Enthalpy change upon protonation of the antioxidant's anion. researchgate.net |

| Electron Transfer Enthalpy | ETE | Sequential Proton Loss Electron Transfer (SPLET) | Enthalpy change for the electron transfer from the antioxidant's anion. researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Activity

The antioxidant capability of a phenolic compound is primarily its ability to neutralize reactive free radicals. This process can occur through several distinct chemical pathways, with the favorability of each mechanism depending on factors such as the structure of the phenol, the nature of the free radical, and the properties of the solvent system (e.g., polarity, pH). For this compound, the key antioxidant mechanisms involve the phenolic hydroxyl (-OH) group.

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process for phenolic antioxidants. It is a concerted reaction where a hydrogen atom (a proton and an electron) is transferred in a single kinetic step from the phenolic hydroxyl group to a free radical, thus quenching the radical. scripps.eduacs.org

Mechanism: Ar-OH + R• → Ar-O• + RH

In this pathway, the phenolic compound (Ar-OH), this compound, donates its phenolic hydrogen to a radical species (R•). This results in the formation of a stable phenoxyl radical (Ar-O•) and a neutralized molecule (RH). The efficiency of the HAT mechanism is largely governed by the phenolic O-H Bond Dissociation Enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. nih.govresearchgate.net The methoxy and methyl substituents on the phenol ring influence the BDE; for instance, studies on related 2-methoxyphenols have shown that electron-donating groups can lower the BDE, enhancing HAT-based antioxidant activity. researchgate.net

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a stepwise pathway. It is particularly relevant in polar solvents where charge separation is stabilized. researchgate.net

Mechanism:

Single Electron Transfer (ET): Ar-OH + R• → [Ar-OH]•+ + R:⁻

Proton Transfer (PT): [Ar-OH]•+ → Ar-O• + H⁺

Initially, the phenol transfers a single electron to the free radical, generating a phenol radical cation ([Ar-OH]•+) and an anion (R:⁻). researchgate.net This is followed by the dissociation of a proton from the radical cation to a proton acceptor in the medium, yielding the same phenoxyl radical as in the HAT pathway. The feasibility of this mechanism is dependent on the ionization potential of the phenol and the electron affinity of the radical. While plausible, the high energy of the phenol radical cation intermediate often makes this pathway less favorable than HAT for many phenols. nih.gov

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is another two-step process that is highly favored in polar, and particularly basic, environments. researchgate.netnih.gov

Mechanism:

Proton Loss (Deprotonation): Ar-OH ⇌ Ar-O⁻ + H⁺

Electron Transfer (ET): Ar-O⁻ + R• → Ar-O• + R:⁻

This pathway begins with the deprotonation of the phenol to form a phenoxide anion (Ar-O⁻). This anion is a significantly more potent electron donor than the neutral phenol. In the second step, the phenoxide anion transfers an electron to the free radical, neutralizing it and forming the phenoxyl radical. researchgate.net The pKa of the phenol is a critical parameter for this mechanism, as it determines the ease of initial deprotonation.

To experimentally quantify the radical scavenging activity of compounds like this compound, various in vitro assays are employed. Among the most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.commdpi.com

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. uah.edu The DPPH radical has a deep violet color in solution, and upon neutralization by an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. uah.edu This color change leads to a decrease in absorbance at approximately 517 nm, which can be measured using a spectrophotometer. mdpi.com

The activity is often expressed as the EC50 or IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. mdpi.com A lower EC50/IC50 value indicates a higher antioxidant capacity. Studies on various methoxyphenols demonstrate the utility of this assay in comparing their relative radical-scavenging potencies. nih.govnih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Methoxyphenols

| Compound | Relative Antioxidant Activity (e.g., TEAC or 1/IC50) | Reference |

|---|---|---|

| 2-Methoxy-4-methylphenol (B1669609) | 0.81 (TEAC) | mdpi.com |

| 2-Methoxyphenol (Guaiacol) | 0.33 (TEAC) | mdpi.com |

| Eugenol | Data available but specific value varies | nih.gov |

| Isoeugenol | Data available but specific value varies | nih.gov |

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. Data for this compound is not specified in the cited sources but the table illustrates typical results for structurally related compounds.

Enzyme Inhibition and Modulation Studies

Beyond direct radical scavenging, methoxyphenols can exert biological effects by interacting with and inhibiting specific enzymes involved in pathological processes, such as inflammation.

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. mdpi.comresearchgate.net There are two primary isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). nih.gov Selective inhibition of COX-2 is a major goal for anti-inflammatory therapies to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net

Research has shown that many 2-methoxyphenols can inhibit the expression of the COX-2 gene in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov Quantitative structure-activity relationship (QSAR) studies have sought to link the chemical properties of these phenols to their biological activity. These studies have revealed that the anti-inflammatory and COX-2 inhibitory activity of 2-methoxyphenols is dependent on electronic parameters such as electronegativity (χ) and electrophilicity (ω), with the phenolic hydroxyl group being crucial for this activity. nih.gov For example, vanillin (B372448), a related methoxyphenol, has been shown to potently inhibit LPS-stimulated COX-2 gene expression. nih.gov

Table 2: COX-2 Inhibitory Profile of Selected Methoxyphenols

| Compound | Observed COX-2 Inhibition | Key Finding |

|---|---|---|

| Vanillin | Potent inhibition of COX-2 gene expression | Activity linked to high electronegativity (χ) and electrophilicity (ω) values. nih.gov |

| Guaiacol (B22219) | Inhibition of COX-2 gene expression | Demonstrates anti-inflammatory activity. nih.gov |

| Eugenol | Did not reveal significant COX-2-inhibiting activity in one study | Activity is dependent on the specific structure and substituents. nih.gov |

| Isoeugenol | Did not reveal significant COX-2-inhibiting activity in one study | Structural variations influence the inhibitory potential. nih.gov |

This table summarizes findings on related methoxyphenols, providing a framework for understanding the potential COX-2 inhibitory activity of this compound.

This article provides a detailed examination of the molecular and cellular mechanisms underlying the biological activities of this compound and related phenolic compounds. The subsequent sections will explore in vitro and molecular-level investigations into its interactions with key enzymes and cellular signaling pathways.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxy 4,5 Dimethylphenol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical methodologies for the separation and identification of 2-Methoxy-4,5-dimethylphenol from complex mixtures. Both gas and liquid chromatography offer high resolution and sensitivity, especially when coupled with advanced detectors.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and influences the sensitivity and selectivity of the analysis.

Gas Chromatography-Electron Capture Detector (GC-ECD): The Electron Capture Detector is highly sensitive to electronegative compounds, particularly halogenated ones gcms.cz. While this compound itself is not highly responsive to ECD, derivatization with a halogen-containing reagent can significantly enhance its detectability. This approach is particularly useful for trace-level analysis in complex matrices where high sensitivity is required gcms.cz. The use of GC-ECD for halogenated phenol (B47542) derivatives can achieve extremely low detection limits, making it a valuable tool for environmental monitoring gcms.cz.

A study on various phenolic compounds demonstrated that after derivatization with pentafluorobenzyl bromide (PFBBr), detection limits using a fused silica (B1680970) capillary column were between 0.5 and 5 picograms nih.gov.

For the analysis of trace levels of this compound, Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) operated in Selected Ion Monitoring (SIM) mode offers exceptional sensitivity and selectivity. SPME is a solvent-free sample preparation technique that concentrates analytes from a sample onto a coated fiber, which is then thermally desorbed in the GC injector.

A study on the analysis of various phenols in water samples using SPME-GC-FID reported optimal extraction conditions using a polyacrylate (PA) fiber, an extraction time of 40 minutes at 70°C, and the addition of 15% NaCl to the sample nih.gov. When combined with GC-MS in SIM mode, this technique can achieve very low detection limits. For instance, a method for determining phenolic xenoestrogens in aquatic samples using SPME and GC-MS achieved limits of detection in the range of 0.01-0.08 ng/L researchgate.net. The use of deuterated internal standards is often employed to ensure high accuracy and precision in quantitative analysis cdc.gov.

The following table summarizes typical parameters for SPME-GC-MS analysis of phenolic compounds.

| Parameter | Value/Condition |

| SPME Fiber | Polyacrylate (PA) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Time | 30 - 60 minutes |

| Extraction Temperature | 60 - 80 °C |

| Desorption Temperature | 250 - 280 °C |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| MS Mode | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of phenolic compounds, including those that are less volatile or thermally labile.

HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent thermofisher.commdpi.com. While this compound does not exhibit strong native fluorescence, derivatization with a fluorescent tag can enable its detection at very low concentrations. For example, a method for the simultaneous determination of phenol and chlorophenols in tap water using pre-column derivatization achieved detection limits in the range of 0.001 to 0.008 mg/L scirp.orgscirp.org.

HPLC with UV-Vis Diode Array Detection (HPLC-DAD): A Diode Array Detector (DAD) provides the advantage of acquiring the full UV-Vis spectrum of the analyte as it elutes from the column, which aids in peak identification and purity assessment mdpi.com. A developed HPLC-DAD method for the simultaneous analysis of 12 phenolic compounds reported limits of detection ranging from 0.01 to 0.35 µg/mL and limits of quantitation from 0.03 to 1.07 µg/mL scirp.org. For the analysis of phenolic compounds in wine, an HPLC-DAD method demonstrated good resolution and accuracy with recovery values above 95% akjournals.comakjournals.comresearchgate.net.

A typical HPLC-DAD method for phenolic compounds might utilize a C18 reversed-phase column with a gradient elution of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727) akjournals.comakjournals.commdpi.com. The detection wavelength would be set based on the UV absorbance maximum of this compound.

| Parameter | Value/Condition |

| HPLC Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | DAD (scanning a range of UV wavelengths) or FLD (with appropriate excitation and emission wavelengths post-derivatization) |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity (e.g., with 2-(9-carbazole)-ethyl-chloroformate)

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For this compound, derivatization can be employed to increase its volatility for GC analysis, enhance its detectability by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), and improve chromatographic peak shape researchgate.netnih.gov.

For GC analysis, silylation is a common derivatization technique for phenolic compounds, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This reduces the polarity and increases the thermal stability of the analyte.

For HPLC analysis with fluorescence detection, a derivatizing agent that introduces a fluorescent tag is necessary. While no specific studies were found for the derivatization of this compound with 2-(9-carbazole)-ethyl-chloroformate, this reagent is known to react with phenolic hydroxyl groups to form highly fluorescent derivatives. This strategy would significantly enhance the sensitivity of HPLC-FLD methods, allowing for the detection of trace amounts of the compound. The reaction typically proceeds under basic conditions.

Validation of Analytical Methods: Assessment of Reproducibility, Accuracy, and Detection Limits

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results environics.com. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) environics.com.

Reproducibility and Accuracy: Reproducibility refers to the ability of a method to provide consistent results over time and between different laboratories. Accuracy is the closeness of the measured value to the true value. For chromatographic methods, accuracy is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. For GC methods, accuracy is typically expected to be within 98-102% recovery environics.com. HPLC methods for phenolic compounds have demonstrated high accuracy, with recovery values generally above 95% akjournals.comakjournals.comresearchgate.net. Precision is expressed as the relative standard deviation (RSD), with values typically below 5% for repeatable measurements scirp.org.

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of phenolic compounds by HPLC-DAD, LODs can range from 0.01 to 0.35 µg/mL, and LOQs from 0.03 to 1.07 µg/mL scirp.org. In a study on phenolic compounds in wine, LODs were found to be as low as 0.03 mg/L akjournals.com. SPME-GC-MS methods can achieve even lower detection limits, often in the ng/L range researchgate.net.

The following table provides a summary of typical validation parameters for the analysis of phenolic compounds.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (Recovery) | 90 - 110% |

| Precision (Repeatability RSD) | < 5% |

| Precision (Intermediate Precision RSD) | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 |

Q & A

Q. What are the recommended safety protocols for handling 2-Methoxy-4,5-dimethylphenol in laboratory settings?

- Methodological Answer : Based on analogous phenolic compounds (e.g., 4-Bromo-2,5-dimethylphenol), researchers should prioritize skin and eye protection due to potential irritation (GHS Category 2/2A). Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid inhalation exposure. In case of skin contact, rinse immediately with water for ≥15 minutes . For waste disposal, avoid release into waterways; use closed containers for neutralization via approved chemical protocols .

Q. How can this compound be synthesized, and what are common intermediates?

- Methodological Answer : A plausible route involves Friedel-Crafts alkylation of 2-methoxyphenol with methylating agents (e.g., dimethyl sulfate) under controlled acidic conditions. Alternatively, sulfonamide derivatives (e.g., 2-methoxy-4,5-dimethylbenzenesulfonamide) can be synthesized via sulfonation followed by amine coupling . Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC with UV detection at 280 nm .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and methyl substituents (δ ~2.2–2.5 ppm) in CDCl3. Aromatic protons appear as doublets due to para-substitution .

- IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹, broad if phenolic H present) and C–O–C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of –OCH3 or –CH3 groups) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The methoxy group at position 2 acts as an electron-donating group, activating the ring for electrophilic substitution at positions 3 and 5. However, steric hindrance from the 4,5-dimethyl groups may limit accessibility. Computational studies (DFT, e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via bromination or nitration reactions under varying temperatures (0–25°C) is recommended .

Q. What strategies resolve contradictions in reported toxicity data for this compound analogs?

- Methodological Answer : Discrepancies in toxicity studies (e.g., IFRA vs. industrial reports) often arise from differences in purity, solvent carriers, or assay endpoints. Harmonize data by:

Q. How does this compound interact with bacterial membranes, and what experimental models validate its bacteriostatic activity?

- Methodological Answer : Analogous to 4-Chloro-3,5-dimethylphenol, the compound likely disrupts membrane integrity via hydrophobic interactions with lipid bilayers. Use fluorescence assays (e.g., propidium iodide uptake) to quantify membrane permeability in E. coli or S. aureus. Complement with TEM imaging to visualize membrane damage . For dose-response curves, test concentrations from 0.1–10 mM in LB broth, adjusting pH to 7.2 to mimic physiological conditions .

Q. What are the challenges in optimizing photocatalytic degradation of this compound in environmental samples?

- Methodological Answer : Degradation efficiency depends on TiO2 catalyst morphology (anatase vs. rutile) and surfactant presence (e.g., Brij 35). Design experiments with:

- UV-Vis spectroscopy to track absorbance decay at λmax (~275 nm) .

- LC-MS to identify intermediates (e.g., quinone derivatives).

- Control for matrix effects by spiking into simulated soil washing waste vs. pure water .

Interdisciplinary Applications

Q. How can this compound derivatives be tailored for drug discovery, particularly in targeting enzyme inhibition?

- Methodological Answer : Sulfonamide derivatives (e.g., N-(dibenzooxazepinyl)-2-methoxy-4,5-dimethylbenzenesulfonamide) show promise as enzyme inhibitors. Synthesize analogs via sulfonyl chloride intermediates , then screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays. Molecular docking (AutoDock Vina) can predict binding affinities to active sites .

Q. What role does this compound play in fragrance formulation stability, and how is this assessed?

- Methodological Answer : As a fragrance component, evaluate oxidative stability via accelerated aging tests (40°C, 75% RH for 28 days). Monitor degradation by GC-MS and sensory panels. Compare with IFRA’s stability guidelines for phenolic compounds, ensuring compliance with ≤0.1% thresholds in leave-on products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.